molecular formula C20H30BrNO2S3 B14998164 2-Bromo-3,5-di-tert-butylbenzyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamodithioate

2-Bromo-3,5-di-tert-butylbenzyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamodithioate

Cat. No.: B14998164
M. Wt: 492.6 g/mol
InChI Key: HLJXDOPRSFCRNH-UHFFFAOYSA-N
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Description

2-BROMO-3,5-BIS(2-METHYL-2-PROPANYL)BENZYL (1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)CARBAMODITHIOATE is a complex organic compound with a unique structure that includes bromine, methyl, and thiophene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of catalysts such as palladium and specific solvents to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-BROMO-3,5-BIS(2-METHYL-2-PROPANYL)BENZYL (1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)CARBAMODITHIOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .

Major Products

Scientific Research Applications

2-BROMO-3,5-BIS(2-METHYL-2-PROPANYL)BENZYL (1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)CARBAMODITHIOATE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-BROMO-3,5-BIS(2-METHYL-2-PROPANYL)BENZYL (1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)CARBAMODITHIOATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-BROMO-3,5-BIS(2-METHYL-2-PROPANYL)BENZYL (1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)CARBAMODITHIOATE is unique due to its combination of bromine, methyl, and thiophene groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

Molecular Formula

C20H30BrNO2S3

Molecular Weight

492.6 g/mol

IUPAC Name

(2-bromo-3,5-ditert-butylphenyl)methyl N-(1,1-dioxothiolan-3-yl)carbamodithioate

InChI

InChI=1S/C20H30BrNO2S3/c1-19(2,3)14-9-13(17(21)16(10-14)20(4,5)6)11-26-18(25)22-15-7-8-27(23,24)12-15/h9-10,15H,7-8,11-12H2,1-6H3,(H,22,25)

InChI Key

HLJXDOPRSFCRNH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)Br)CSC(=S)NC2CCS(=O)(=O)C2

Origin of Product

United States

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